molecular formula C15H17NO2 B2806079 N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide CAS No. 2034293-42-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide

Cat. No.: B2806079
CAS No.: 2034293-42-8
M. Wt: 243.306
InChI Key: GGQZSIIIBDZHCJ-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide is a synthetic compound characterized by the presence of a benzofuran moiety attached to a propan-2-yl group, which is further linked to a cyclopropanecarboxamide

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Future Directions

Given the strong biological activities of benzofuran compounds, they have the potential to be developed into effective therapeutic drugs . Future research could focus on exploring the therapeutic potential of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclopropanecarboxamide” and other benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Propan-2-yl Group: The benzofuran derivative is then reacted with a propan-2-yl halide in the presence of a base such as potassium carbonate to form the intermediate.

    Formation of the Cyclopropanecarboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways such as the MAPK and Akt/mTOR pathways, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide can be compared with other benzofuran derivatives and cyclopropanecarboxamides:

    Similar Compounds: (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine, 1-(1-benzofuran-2-yl)propan-2-amine.

    Uniqueness: The presence of both benzofuran and cyclopropanecarboxamide moieties in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(16-15(17)11-6-7-11)8-13-9-12-4-2-3-5-14(12)18-13/h2-5,9-11H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZSIIIBDZHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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